Cas no 832734-90-4 (Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-methoxyphenyl)-)
832734-90-4 structure
Product Name:Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-methoxyphenyl)-
CAS-nummer:832734-90-4
MF:C21H27N3O2
MW:353.457985162735
CID:673937
PubChem ID:11268221
Update Time:2025-04-19
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-methoxyphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-methoxyphenyl)-
- 2-(1-cyclopentylpiperidin-4-yl)oxy-5-(4-methoxyphenyl)pyrimidine
- DTXSID80460704
- 832734-90-4
- SCHEMBL2542563
-
- Inchi: 1S/C21H27N3O2/c1-25-19-8-6-16(7-9-19)17-14-22-21(23-15-17)26-20-10-12-24(13-11-20)18-4-2-3-5-18/h6-9,14-15,18,20H,2-5,10-13H2,1H3
- InChI-sleutel: POSYNSSTGNLPEA-UHFFFAOYSA-N
- LACHT: O(C1N=CC(C2C=CC(=CC=2)OC)=CN=1)C1CCN(CC1)C1CCCC1
Berekende eigenschappen
- Exacte massa: 353.21032711g/mol
- Monoisotopische massa: 353.21032711g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 5
- Complexiteit: 406
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 47.5Ų
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-methoxyphenyl)- Gerelateerde literatuur
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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